2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
Description
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is a hybrid molecule featuring a pyridazinone core linked to a thiazole moiety via a propanamide bridge. Its structure combines pharmacophoric elements from pyridazinones (known for anti-inflammatory and antimicrobial activities) and thiazoles (implicated in metal chelation and antimicrobial properties).
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11(15(22)18-16-17-9-10-23-16)20-14(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRZDLEZKBANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions where its thiazole ring can be converted to sulfone derivatives under the influence of strong oxidizing agents like hydrogen peroxide.
Reduction: : The pyridazinone moiety can be reduced to its corresponding hydropyridazine derivative using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and solvents like acetonitrile (CH3CN). These reactions often require specific conditions such as inert atmospheres and controlled temperatures to ensure selective transformation.
Major Products: : The major products formed depend on the reaction type, e.g., oxidation of the thiazole ring yields sulfone derivatives, while substitution reactions on the phenyl ring introduce new functional groups, potentially leading to more complex aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation effectively. A study published in the Tropical Journal of Pharmaceutical Research reported that synthesized propanamide derivatives showed low IC50 values, indicating strong anticancer activity compared to established drugs like doxorubicin . The structural similarity of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide to these derivatives suggests potential for similar therapeutic effects.
Antimicrobial Properties
Compounds containing thiazole and pyridazine rings have been investigated for their antimicrobial activities. Research has shown that certain derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The synthesis and biological evaluation of related compounds demonstrated effective inhibition of microbial growth, indicating that this compound could also exhibit similar antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of both the pyridazine and thiazole rings in this compound may enhance its interaction with biological targets, potentially leading to improved potency and selectivity in therapeutic applications.
Case Study 1: Anticancer Evaluation
A study conducted on various derivatives similar to this compound revealed promising results in vitro. The compounds were subjected to cytotoxicity assays against different cancer cell lines, demonstrating a range of IC50 values that suggest their potential as anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on synthesizing thiazole-containing compounds and evaluating their antimicrobial activity. The results indicated that several synthesized derivatives showed significant efficacy against common bacterial pathogens, reinforcing the potential application of related structures like this compound in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The pyridazinone moiety can act as a pharmacophore, binding to the active site of enzymes and inhibiting their activity, which is crucial in therapeutic applications. The thiazole ring can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound's binding to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Diversity: The target compound’s thiazol-2-yl group distinguishes it from analogs like 6j, which features an antipyrine (1,5-dimethyl-3-oxo-2-phenyl) substituent. Thiazole derivatives (e.g., and ) are associated with metal-binding capacity and antimicrobial activity, whereas antipyrine hybrids (–2) are typically explored for anti-inflammatory properties . The 3-phenyl group on the pyridazinone ring is conserved in 6j and the target compound, suggesting shared electronic or steric effects for target binding.
Synthetic Pathways: Analogs in were synthesized via DCM-MeOH chromatography, yielding moderate-to-high purity (42–62% yields). The target compound’s synthesis likely follows similar protocols but replaces the antipyrine moiety with thiazol-2-yl .
Functional and Pharmacological Comparisons
A. Metal-Binding Capacity :
- The thiazol-2-yl group in the target compound and ’s analog enables coordination with transition metals. For example, (E)-3-(2-benzylidene hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide forms 1:1 and 2:1 stoichiometric complexes with NiCl₂, with higher stability for 2:1 complexes (∆Gf = -28.5 kJ/mol) . This suggests the target compound may exhibit similar metal-binding behavior, relevant for catalytic or therapeutic applications.
B. Antimicrobial Potential :
- N-(Benzo[d]thiazol-2-yl) derivatives () demonstrate broad-spectrum activity against bacterial and fungal pathogens, attributed to the thiazole ring’s electron-rich environment. The target compound’s thiazol-2-yl group may confer comparable antimicrobial properties, though empirical validation is needed .
- In contrast, antipyrine-pyridazinone hybrids like 6j are primarily screened for anti-inflammatory targets (e.g., COX inhibition), highlighting substituent-dependent biological roles .
C. Physicochemical Properties :
- The C=O absorption peaks in IR spectra (e.g., 1664–1623 cm⁻¹ for 6j ) indicate hydrogen-bonding capacity, which influences solubility and membrane permeability. The target compound’s lack of antipyrine’s methyl groups may enhance solubility compared to 6j .
Biological Activity
The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is a novel pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include a pyridazine ring, a phenyl group, and a thiazole moiety, which contribute to its biological properties.
Biological Activity Spectrum
Recent studies have utilized computational methods to predict the biological activity spectrum of this compound. The PASS (Prediction of Activity Spectra for Substances) software has been employed to forecast various pharmacological effects based on the compound's structure. The predicted activities include:
- Antimicrobial : Potential against various bacterial strains.
- Anticancer : Inhibition of tumor cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer progression.
- Receptor Interaction : It may bind to various receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress levels, it may exert protective effects against cellular damage.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds or derivatives:
-
Anticancer Activity :
- A study on pyridazine derivatives demonstrated significant cytotoxic effects against cancer cell lines, suggesting that modifications in the structure can enhance potency .
- In vitro assays showed that compounds with similar thiazole and pyridazine structures inhibited cancer cell growth by inducing apoptosis .
-
Antimicrobial Effects :
- Research indicated that derivatives of pyridazine exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics.
- Anti-inflammatory Properties :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and reaction condition optimizations for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) coupling of pyridazinone precursors with thiazole-2-amine via amide bond formation and (2) cyclization/functionalization steps. Critical parameters include temperature (60–80°C for amidation), solvent selection (DMF or THF for polar intermediates), and catalysts (e.g., HATU for peptide coupling). Yield optimization requires purification via column chromatography (silica gel, DCM/MeOH gradients) .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridazine/thiazole) and amide carbonyl signals (δ ~170 ppm).
- IR Spectroscopy : Confirm C=O stretches (1640–1680 cm⁻¹ for pyridazinone and amide groups).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~352) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-1/2 or elastase inhibition) using fluorogenic substrates. Cell-based assays (e.g., cytotoxicity in cancer lines via MTT) and binding studies (surface plasmon resonance) can evaluate potency (IC50) and selectivity. Include positive controls (e.g., indomethacin for COX inhibition) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for pyridazinone-thiazole hybrids?
- Methodological Answer :
- Core Modifications : Vary substituents on pyridazinone (e.g., phenyl vs. furan at position 3) and thiazole (e.g., methyl vs. methoxy groups).
- Bioisosteric Replacements : Substitute thiazole with oxazole or triazole to assess electronic effects.
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical binding motifs. Compare analogs from (e.g., furan vs. thiophene derivatives) to correlate substituents with activity .
Q. What mechanistic insights exist for this compound’s enzyme inhibition?
- Methodological Answer : Molecular dynamics simulations suggest the pyridazinone carbonyl interacts with catalytic serine residues (e.g., in elastase), while the thiazole ring engages in π-π stacking with hydrophobic pockets. Validate via site-directed mutagenesis and kinetic assays (Km/Vmax shifts) .
Q. How to resolve contradictions in reported biological data across structural analogs?
- Methodological Answer : Discrepancies in IC50 values (e.g., vs. 6) may arise from assay conditions (pH, ionic strength). Standardize protocols (e.g., uniform substrate concentrations) and use orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Re-evaluate purity (HPLC >95%) and solubility (DMSO stock stability) .
Q. What computational strategies predict off-target interactions or toxicity?
- Methodological Answer :
- Pharmacophore Screening : Use SwissTargetPrediction to identify potential off-targets (e.g., kinases).
- Toxicity Profiling : Apply ADMET predictors (admetSAR) for hepatotoxicity alerts.
- MD Simulations : Assess binding to plasma proteins (e.g., albumin) to predict pharmacokinetic issues .
Q. How to address stability and formulation challenges for in vivo studies?
- Methodological Answer :
- Degradation Studies : Monitor hydrolytic stability (pH 1–10 buffers) and photodegradation (UV-Vis).
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
- Pharmacokinetics : Conduct rodent studies with LC-MS quantification to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
